N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
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Description
“N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide” is a chemical compound that has been attracting significant attention. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In a study by Matta et al. (2023), a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized. Among these, the compound 12e, 12f, and 12k exhibited the highest growth inhibitory activity against microbial strains. Specifically, they showed significant inhibitory effects against microorganisms at minimum inhibitory concentration (MIC) values of 4.8, 5.1, and 4.0 μg/ml, respectively .
Antioxidant Activity
The same study also evaluated the antioxidant properties of these compounds. The synthesized derivatives demonstrated remarkable antioxidant activity compared to standard antioxidants. The DPPH free radical-scavenging assay revealed their efficacy in scavenging free radicals. These findings suggest potential applications in oxidative stress-related conditions .
Molecular Docking Studies
Molecular docking studies were conducted to evaluate the interactions of these compounds with specific enzymes. Notably, the binding affinities of compounds 12a-l ranged from −10.0 to −11.0 kcal/mol with the gram-positive S. aureus topoisomerase IV enzyme. Additionally, their binding affinities with the COVID-19 main protease ranged from −8.2 to −9.3 kcal/mol. These results indicate that these compounds could serve as potential inhibitors for the novel SARS-CoV-2 virus, opening avenues for drug discovery .
Antipromastigote Activity
In another study, compound 13 (a related derivative) exhibited potent in vitro antipromastigote activity. Molecular simulation justified its desirable fitting pattern in the LmPTR1 pocket (active site) characterized by a lower binding free energy (−9.8 kcal/mol) .
Other Potential Applications
While the above fields highlight specific areas of interest, it’s worth noting that pyrazole-based compounds have been explored in various contexts, including anticancer, anti-inflammatory, and antiviral activities. Further research may uncover additional applications for this compound .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-15-6-12(7-16(9-15)27-2)20(25)22-19-17-10-28-11-18(17)23-24(19)14-5-3-4-13(21)8-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKQNVKISIVBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
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